molecular formula C17H16N3O4- B14507917 (2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate CAS No. 63556-70-7

(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate

Cat. No.: B14507917
CAS No.: 63556-70-7
M. Wt: 326.33 g/mol
InChI Key: WYIIFXUQOFXAEV-HNNXBMFYSA-M
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Description

(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes an amino group, a carbonyl group, and a phenyldiazenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate can be achieved through several laboratory methods. One common approach involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of esters . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors . Additionally, the phenyldiazenyl group may participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate stands out due to its complex structure, which includes an amino group, a carbonyl group, and a phenyldiazenyl group

Properties

CAS No.

63556-70-7

Molecular Formula

C17H16N3O4-

Molecular Weight

326.33 g/mol

IUPAC Name

(2S)-2-amino-4-oxo-4-[(4-phenyldiazenylphenyl)methoxy]butanoate

InChI

InChI=1S/C17H17N3O4/c18-15(17(22)23)10-16(21)24-11-12-6-8-14(9-7-12)20-19-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,22,23)/p-1/t15-/m0/s1

InChI Key

WYIIFXUQOFXAEV-HNNXBMFYSA-M

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)C[C@@H](C(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)CC(C(=O)[O-])N

Origin of Product

United States

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